1-Azabicyclo[2.2.1]heptan-4-amine dihydrochloride
Description
Properties
IUPAC Name |
1-azabicyclo[2.2.1]heptan-4-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.2ClH/c7-6-1-3-8(5-6)4-2-6;;/h1-5,7H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQAPWAQFEMCHRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1(C2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1338705-69-3 | |
| Record name | 1-azabicyclo[2.2.1]heptan-4-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-Azabicyclo[2.2.1]heptan-4-amine dihydrochloride involves several steps. One common method includes the reaction of quinuclidine with an appropriate amine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity . Industrial production methods often involve large-scale synthesis using automated reactors to maintain consistency and efficiency .
Chemical Reactions Analysis
1-Azabicyclo[2.2.1]heptan-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions often use reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHN
- Molecular Weight : 112.17 g/mol
- Structural Characteristics : The compound features a bicyclic structure that contributes to its unique chemical reactivity and biological activity.
Scientific Research Applications
-
Medicinal Chemistry
- Antimalarial Agents : Recent studies have investigated the potential of 1-azabicyclo[2.2.1]heptan-4-amine derivatives as antimalarial agents. For instance, the synthesis of endo- and exo-2-aminomethyl-4-phenyl-1-azabicyclo[2.2.1]heptanes demonstrated moderate to good antiplasmodial activity against Plasmodium falciparum, particularly the exo-isomers which showed promising IC values in the micromolar range .
- Ligand Binding Studies : The compound has been evaluated for its binding affinity to various biological targets, including nicotinic acetylcholine receptors (nAChRs). These studies suggest that it may modulate receptor activity, influencing neurotransmission and potentially leading to therapeutic effects .
-
Biochemical Assays
- Ligand in Biochemical Research : 1-Azabicyclo[2.2.1]heptan-4-amine dihydrochloride has been utilized as a ligand in various biochemical assays, facilitating the study of enzyme interactions and receptor dynamics .
-
Synthetic Chemistry
- Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis, enabling the construction of more complex molecular architectures through various chemical reactions . Its structural features make it suitable for developing new pharmaceuticals and agrochemicals.
Antimalarial Activity Assessment
A study conducted by D’hooghe et al. synthesized several derivatives of 1-azabicyclo[2.2.1]heptan-4-amine and evaluated their antimalarial activity against both chloroquine-sensitive and resistant strains of P. falciparum. The exo-isomer exhibited an IC of 810 nM against the sensitive strain, while showing reduced efficacy against the resistant strain, indicating a need for further optimization to enhance selectivity and potency .
Ligand Docking Studies
In silico studies have been performed to assess the binding interactions of these compounds with plasmepsin II, an enzyme critical for malaria parasite survival. The results indicated strong binding affinity, suggesting that these compounds could serve as lead candidates for further drug development .
Summary of Findings
The applications of this compound span medicinal chemistry, biochemical research, and synthetic chemistry:
| Application Area | Details |
|---|---|
| Medicinal Chemistry | Potential antimalarial agent with promising biological activity against P. falciparum |
| Biochemical Assays | Used as a ligand to study enzyme interactions and receptor dynamics |
| Synthetic Chemistry | Serves as a building block for synthesizing complex molecules |
Mechanism of Action
The mechanism of action of 1-Azabicyclo[2.2.1]heptan-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved are still under investigation, with ongoing research aimed at elucidating these mechanisms .
Comparison with Similar Compounds
Table 1: Molecular and Structural Comparisons
Key Observations :
- Amine Position : Positional isomers (e.g., 3- vs. 4-amine in [2.2.2] systems) significantly alter electronic and steric profiles, impacting receptor binding .
- Collision Cross-Section: The CCS of this compound ([M+H]+: 122.6 Ų) is smaller than that of [2.2.2] analogs (e.g., [M+H]+ for 3-aminoquinuclidine: ~130 Ų), reflecting differences in conformational flexibility .
Pharmacological and Functional Comparisons
Table 2: Pharmacological Activity of Selected Analogs
Key Observations :
- Muscarinic Agonism: The [2.2.1] scaffold (e.g., 1-azabicyclo[2.2.1]heptan-3-one oxime) demonstrates exceptional potency (EC₅₀ < 10 nM) but lacks subtype selectivity, whereas [2.2.2] analogs like 3-aminoquinuclidine show moderate selectivity for M₁/M₃ receptors .
- Functional Group Impact: Hydroxyl or azide substituents (e.g., 3-quinuclidinol, 4-azidobicyclo derivatives) expand utility in prodrug design or click chemistry but reduce direct receptor engagement .
Biological Activity
1-Azabicyclo[2.2.1]heptan-4-amine dihydrochloride, a bicyclic amine, has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article examines its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure, characterized by a bicyclic framework, contributes to its distinct chemical properties. The dihydrochloride form enhances its solubility in biological systems, making it suitable for various pharmacological applications.
Mechanisms of Biological Activity
This compound interacts with multiple biological targets, primarily through the following mechanisms:
- Receptor Modulation : The compound has been shown to interact with neurotransmitter receptors, potentially influencing neurotransmission and exhibiting neuroactive properties.
- Enzyme Inhibition : It may inhibit specific enzymes involved in critical biochemical pathways, which can lead to therapeutic effects in various conditions .
Antimalarial Activity
A notable study explored the synthesis of 2-aminomethyl-4-phenyl-1-azabicyclo[2.2.1]heptanes derived from 1-azabicyclo[2.2.1]heptan-4-amine. These compounds exhibited moderate to good antiplasmodial activity against Plasmodium falciparum, with the exo-isomers showing the most promise. The proposed mechanism involved strong binding interactions with plasmepsin II, an enzyme critical for hemoglobin degradation in malaria parasites .
Neuroactive Properties
Research indicates that this compound may possess neuroactive properties, suggesting potential applications in treating neurological disorders. Its ability to modulate neurotransmitter systems could make it a candidate for further investigation in neuropharmacology.
Data Table: Summary of Biological Activities
Q & A
How can the structural integrity and purity of 1-Azabicyclo[2.2.1]heptan-4-amine dihydrochloride be confirmed experimentally?
Basic Question
To confirm structural integrity and purity, researchers should employ a combination of spectroscopic and analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to verify the bicyclic framework, amine proton signals, and chloride counterion integration .
- Infrared Spectroscopy (IR) : Identify characteristic N-H stretching vibrations (3100–3300 cm) and C-N bonds (1250–1350 cm) .
- Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS) to match the theoretical molecular formula (e.g., CHN) .
- Elemental Analysis : Validate chloride content through combustion analysis .
What computational strategies are recommended for optimizing the synthesis pathways of bicyclic amines like this compound?
Advanced Question
The ICReDD framework integrates quantum chemical calculations and information science to streamline reaction design:
- Reaction Path Search : Use density functional theory (DFT) to model transition states and intermediates, identifying low-energy pathways for ring closure or amine functionalization .
- Machine Learning : Train models on existing bicyclic amine syntheses to predict optimal solvents, catalysts, or temperatures .
- Feedback Loops : Validate computational predictions with small-scale experiments, iteratively refining parameters like reaction time or stoichiometry .
What are the key considerations in designing experiments for synthesizing this compound?
Basic Question
Adopt statistical experimental design (DoE) to minimize trial-and-error:
- Factor Screening : Use Plackett-Burman designs to prioritize variables (e.g., temperature, pH, catalyst loading) .
- Response Surface Methodology (RSM) : Optimize yield and purity by modeling interactions between critical factors .
- Robustness Testing : Assess reproducibility under slight variations in conditions (e.g., ±5°C temperature fluctuations) .
How can researchers address discrepancies in biological activity data across studies involving bicyclic amine derivatives?
Advanced Question
Resolve contradictions through systematic comparative analysis:
- Stereochemical Analysis : Compare enantiomeric configurations (e.g., (1S,4R) vs. (1R,4S)) using chiral chromatography or X-ray crystallography, as minor stereochemical differences can drastically alter receptor binding .
- Functional Group Profiling : Evaluate substituent effects (e.g., fluorine vs. methyl groups) on solubility and target affinity using structure-activity relationship (SAR) studies .
- Assay Standardization : Replicate studies under identical conditions (e.g., cell lines, incubation times) to isolate compound-specific effects .
What spectroscopic techniques are essential for characterizing bicyclic amine compounds?
Basic Question
Beyond NMR and IR, advanced techniques include:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex bicyclic structures .
- X-ray Diffraction : Determine absolute stereochemistry and crystal packing .
- Dynamic Light Scattering (DLS) : Assess aggregation behavior in solution, which may impact biological assays .
What methodologies are effective for studying the interaction of this compound with biological targets?
Advanced Question
Combine computational and experimental approaches:
- Molecular Docking : Simulate binding poses with target proteins (e.g., GPCRs) using AutoDock Vina or Schrödinger Suite .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (k, k) for affinity quantification .
- In Vitro Functional Assays : Use cAMP or calcium flux assays to evaluate receptor activation/inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
